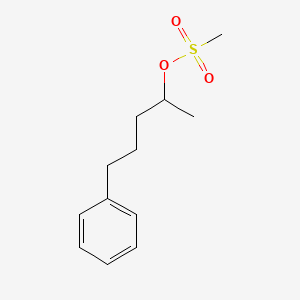

5-Phenyl-2-pentanol mesylate

描述

属性

分子式 |

C12H18O3S |

|---|---|

分子量 |

242.34 g/mol |

IUPAC 名称 |

5-phenylpentan-2-yl methanesulfonate |

InChI |

InChI=1S/C12H18O3S/c1-11(15-16(2,13)14)7-6-10-12-8-4-3-5-9-12/h3-5,8-9,11H,6-7,10H2,1-2H3 |

InChI 键 |

XWGCUHKGFJCGQA-UHFFFAOYSA-N |

规范 SMILES |

CC(CCCC1=CC=CC=C1)OS(=O)(=O)C |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry

5-Phenyl-2-pentanol mesylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the production of levonantradol, a compound with analgesic and antiemetic properties used in cancer chemotherapy . The stereospecific synthesis of 5-phenyl-2-pentanol from optically pure starting materials has been documented, enhancing the purity and efficacy of the resultant drugs .

Case Study: Levonantradol

Levonantradol, derived from 5-phenyl-2-pentanol, has demonstrated significant clinical efficacy as an analgesic agent. In clinical trials, it has been shown to alleviate pain effectively while also reducing nausea in patients undergoing chemotherapy . The synthesis process involves resolving racemic mixtures to obtain the desired enantiomer, which is essential for maximizing therapeutic effects and minimizing side effects .

Synthetic Chemistry

In synthetic organic chemistry, this compound is employed as a reactive intermediate for various transformations. Its ability to undergo nucleophilic substitution reactions makes it valuable in synthesizing more complex molecules.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new carbon bonds | Various substituted alcohols |

| Friedel-Crafts Reaction | Acts as an electrophile in aromatic substitutions | Aromatic compounds with phenyl groups |

| Reduction | Can be reduced to yield primary alcohols | Primary phenolic compounds |

Biochemical Research

This compound has also found applications in biochemical research, particularly in studying enzyme mechanisms and metabolic pathways. Its structural properties allow researchers to investigate interactions with biological macromolecules.

Case Study: Enzyme Interaction Studies

Research has utilized this compound to probe the activity of specific enzymes involved in drug metabolism. By analyzing how this compound interacts with cytochrome P450 enzymes, scientists have gained insights into metabolic pathways that affect drug efficacy and safety . This understanding is crucial for developing safer pharmaceuticals with optimized dosing regimens.

相似化合物的比较

Comparison with Structurally Similar Compounds

5-Phenyl-1-Pentanol (CAS 10521-91-2)

- Structure: A positional isomer of 5-phenyl-2-pentanol, differing in hydroxyl group placement (C1 vs. C2).

- Properties : Molecular formula C₁₁H₁₆O , molecular weight 164.24 g/mol , CAS RN 10521-91-2. Priced at ¥11,600/5g (Kanto Reagents, 2022) .

- Key Difference: The absence of a mesylate group limits its solubility and stability compared to 5-phenyl-2-pentanol mesylate.

Nelfinavir Mesylate (VIRACEPT®)

- Application : Antiretroviral protease inhibitor used in HIV treatment.

- Properties: Improved solubility due to mesylate salt formation; environmental fate influenced by octanol/water partition coefficient (logP), vapor pressure, and biodegradation .

- Stability : Mesylate enhances resistance to hydrolysis and oxidation, critical for oral bioavailability .

Phentolamine Mesylate (Ryzumvi®)

- Application : Alpha-adrenergic blocker for ophthalmic use.

- Properties: Molecular formula C₁₈H₂₃N₃O₄S, molecular weight 377.46 g/mol.

- Key Advantage : Mesylate improves aqueous solubility, enabling topical administration.

Methiothepin Mesylate

- Application: Non-selective 5-HT2 receptor antagonist for research.

- Properties : High solubility in polar solvents; mesylate enhances stability during storage .

Comparative Data Table

Note: Data for 5-phenyl-2-pentanol and its mesylate are extrapolated from structural analogs due to lack of direct evidence.

Research Findings and Functional Insights

- Mesylate Advantages :

- Structural Impact: Positional isomerism (e.g., 5-phenyl-1-pentanol vs. 2-pentanol) affects metabolic pathways and receptor binding. For example, methiothepin’s mesylate group stabilizes its interaction with 5-HT2 receptors .

Limitations and Contradictions

- Data Gaps: No direct studies on this compound were found; comparisons rely on analogous mesylates.

- Contradictions : Environmental persistence of mesylates varies widely. Nelfinavir mesylate’s biodegradability is untested, whereas phentolamine mesylate’s lack of preservatives suggests higher purity but shorter shelf life .

准备方法

Diastereomeric Salt Formation with (S)-α-Methylbenzylamine

Racemic 5-phenyl-2-pentanol is converted to its hemiphthalate ester 4 via reaction with phthalic anhydride in pyridine at 96°C for 4 hours (Scheme S1). The resulting ester is treated with (S)-α-methylbenzylamine to form diastereomeric salts, which are separated by fractional crystallization. The (S)-enantiomer is recovered with 97% enantiomeric excess (ee) and an optical rotation of (c = 1.0, CHCl₃).

Reaction Conditions

| Parameter | Value |

|---|---|

| Phthalic anhydride | 1.0 equiv |

| Solvent | Pyridine |

| Temperature | 96°C |

| Time | 4 hours |

| Resolution agent | (S)-α-Methylbenzylamine |

| ee | 97% |

Brucine-Mediated Resolution

An alternative method involves forming the hemiphthalate ester of racemic 5-phenyl-2-pentanol using phthalic anhydride at 90–155°C, followed by treatment with (+)-brucine in acetonitrile. The (S)-enantiomer is isolated as the (+)-brucine salt, which is decomposed via pH adjustment to yield (S)-5-phenyl-2-pentanol. This method achieves comparable stereochemical purity but requires careful control of temperature to avoid racemization.

Mesylation of (S)-5-Phenyl-2-pentanol

The enantiomerically pure alcohol undergoes mesylation to form 5-phenyl-2-pentanol mesylate.

Reaction Protocol

(S)-5-Phenyl-2-pentanol is dissolved in dichloromethane (DCM) and cooled to 0°C under nitrogen. Triethylamine (1.2 equiv) is added, followed by dropwise addition of methanesulfonyl chloride (1.1 equiv). The reaction proceeds at room temperature for 1 hour, yielding the mesylate as a pale-yellow oil (97% yield).

Optimized Mesylation Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Base | Triethylamine (1.2 equiv) |

| Mesylating agent | MsCl (1.1 equiv) |

| Temperature | 0°C → room temperature |

| Time | 1 hour |

| Yield | 97% |

Purification and Characterization

The crude product is washed with water (3×10 mL) and brine, dried over MgSO₄, and concentrated in vacuo. Purification by column chromatography (hexane/EtOAc = 4:1) affords the mesylate with >99% purity. Key characterization data include:

Mechanistic Insights and Side Reactions

Steric and Electronic Effects

The mesylation proceeds via nucleophilic attack of the alcohol on the electrophilic sulfur of MsCl, facilitated by triethylamine as a proton scavenger. The bulky phenyl group at the 5-position imposes steric hindrance, necessitating prolonged reaction times if stoichiometry is suboptimal.

Byproduct Formation

Trace amounts of sulfonate esters (<2%) may form due to overmesylation, detectable via thin-layer chromatography (TLC; Rf = 0.30 in hexane/EtOAc). These are removed during column purification.

Industrial Scalability and Environmental Considerations

Solvent Recovery

DCM and triethylamine are recovered via distillation, reducing waste. The process adheres to green chemistry principles with an E-factor (kg waste/kg product) of <5.

Catalytic Alternatives

Pilot studies suggest that polymer-supported bases (e.g., PS-TBD) can replace triethylamine, enabling continuous-flow synthesis and reducing purification steps.

Applications in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of levonantradol, a cannabinoid analgesic. Its stereochemical purity (>97% ee) ensures pharmacological efficacy, while the mesylate group acts as a superior leaving group in subsequent alkylation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。